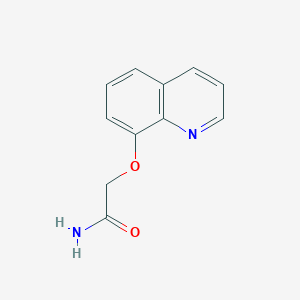

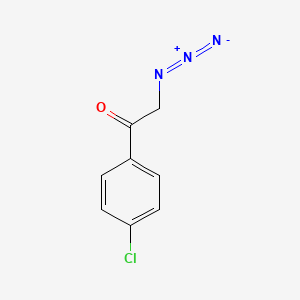

![molecular formula C17H25FN2O4S B2524461 2-[(4-氟苯磺酰氨基)-甲基]-哌啶-1-羧酸叔丁酯 CAS No. 1353980-93-4](/img/structure/B2524461.png)

2-[(4-氟苯磺酰氨基)-甲基]-哌啶-1-羧酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-[(4-Fluoro-benzenesulfonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester" is a chemical entity that appears to be related to piperidine derivatives. Piperidine is a six-membered heterocyclic amine with a nitrogen atom. It is a key structural motif in many pharmaceutical compounds and natural products. The presence of the 4-fluoro-benzenesulfonylamino group suggests that the compound could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of piperidine derivatives can involve several steps, including allylboration, aminocyclization, and carbamation. For instance, a C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was synthesized through a double asymmetric allylboration of glutaraldehyde followed by aminocyclization and carbamation, with desymmetrization using intramolecular iodocarbamation as a key step . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and is often confirmed by various spectroscopic methods and X-ray diffraction studies. For example, the tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, with its structure further confirmed by single crystal XRD data . These techniques could similarly be used to analyze the molecular structure of "2-[(4-Fluoro-benzenesulfonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester".

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions. The combination of 1-benzenesulfinyl piperidine (BSP) with trifluoromethanesulfonic anhydride (Tf2O) has been shown to activate thioglycosides via glycosyl triflates at low temperatures, which are then converted to glycosides upon treatment with alcohols . This indicates that piperidine derivatives can be versatile intermediates in the formation of diverse glycosidic linkages. The compound may also undergo similar reactions due to the presence of the benzenesulfonylamino group.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely depending on their substitution patterns. For instance, the tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate crystallized in the monoclinic crystal system with specific unit cell parameters, and its molecules were linked through weak C–H···O interactions and aromatic π–π stacking interactions . These interactions can influence the compound's solubility, melting point, and other physical properties. The antibacterial and anthelmintic activities of this compound were also evaluated, showing moderate anthelmintic activity . The "2-[(4-Fluoro-benzenesulfonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester" could be expected to have its own unique set of physical and chemical properties, which would need to be characterized through similar studies.

科学研究应用

合成化学应用

讨论中的化学物质与参与亲核芳香取代反应的化合物具有结构相似性。此类反应在合成化学中引入官能团到芳香体系中至关重要,能够合成广泛的衍生物,以便在药物开发和材料科学中进一步应用。例如,已经探索了哌啶与苯中的硝基芳香族化合物的反应,展示了哌啶衍生物在合成有机化学中的多功能性 (Pietra & Vitali, 1972)。类似地,2-氟-4-溴联苯的实际合成是制造非甾体抗炎药(如氟比洛芬)的关键中间体,展示了氟苯衍生物在药物化学中的重要性 (Qiu et al., 2009)。

药理学研究

与所讨论物质在结构上相关的化合物已被探索其在药物合成和药理学应用中的潜力。例如,正在研究哌啶及其相关杂环的衍生物的治疗潜力,包括作为中枢神经系统 (CNS) 作用药物 (Saganuwan, 2017)。这强调了哌啶衍生物在发现新的药理活性化合物中的重要性。

环境和分析应用

类似化学实体的作用延伸到环境科学,其中它们的分解和分析至关重要。例如,已经研究了甲基叔丁基醚 (MTBE) 在环境中的分解,展示了醚类化合物的环境影响和降解途径 (Hsieh et al., 2011)。此外,环境样品中酯和醚的分析突出了分析方法在监测和管理化学污染物中的重要性 (Pulyalina et al., 2020)。

属性

IUPAC Name |

tert-butyl 2-[[(4-fluorophenyl)sulfonylamino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O4S/c1-17(2,3)24-16(21)20-11-5-4-6-14(20)12-19-25(22,23)15-9-7-13(18)8-10-15/h7-10,14,19H,4-6,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQGLZQSLXGFPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CNS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Fluoro-benzenesulfonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

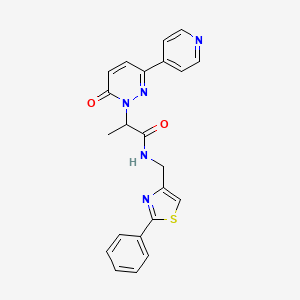

![7-(6-Ethyl-5-fluoropyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2524380.png)

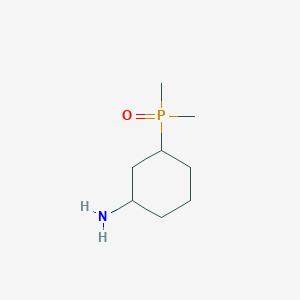

![5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B2524387.png)

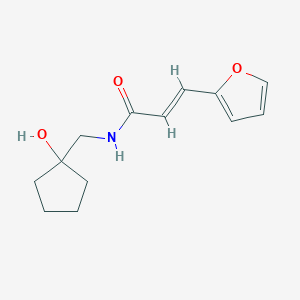

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524390.png)

![3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B2524391.png)

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2524398.png)

![3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-amine hydrochloride](/img/structure/B2524401.png)